N-(2-benzylphenyl)benzamide
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Overview
Description
N-(2-benzylphenyl)benzamide: is an organic compound with the molecular formula C20H17NO It is a member of the benzamide family, characterized by the presence of a benzamide group attached to a benzylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzylphenyl)benzamide can be achieved through several methods. One common approach involves the condensation of benzoic acid with 2-benzylphenylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the reaction of benzoyl chloride with 2-benzylphenylamine in an aqueous medium containing an alkali metal hydroxide. This method is advantageous as it avoids the use of organic solvents, reducing environmental impact and simplifying the purification process .
Chemical Reactions Analysis
Types of Reactions: N-(2-benzylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-benzylphenyl)benzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new synthetic methodologies .
Biology and Medicine: In biological research, this compound has been studied for its potential pharmacological properties. It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development .
Industry: The compound finds applications in the production of specialty chemicals and materials. Its unique chemical structure allows it to be used in the formulation of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of N-(2-benzylphenyl)benzamide involves its interaction with specific molecular targets. For instance, it has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammatory responses. This inhibition occurs through the prevention of IκB degradation, leading to reduced NF-κB activity and subsequent anti-inflammatory effects .
Comparison with Similar Compounds
- N-(2-benzoylphenyl)benzamide
- N-(2-benzoylphenyl)-1-naphthamide
- N-(2-benzoylphenyl)-2-chlorobenzamide
- N-(2-benzoylphenyl)propanamide
Comparison: N-(2-benzylphenyl)benzamide is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties compared to its analogs. For example, the benzyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
N-(2-benzylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO/c22-20(17-11-5-2-6-12-17)21-19-14-8-7-13-18(19)15-16-9-3-1-4-10-16/h1-14H,15H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNSABWKUFHEGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1557-51-3 |
Source
|
Record name | N-(2-BENZYLPHENYL)BENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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